2-(1H-Indol-1-yl)-2-methylpropan-1-ol
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Overview
Description
2-(1H-Indol-1-yl)-2-methylpropan-1-ol is a compound that belongs to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are found in many natural and synthetic compounds
Preparation Methods
The synthesis of 2-(1H-Indol-1-yl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of indole with 2-methylpropan-1-ol under acidic conditions to form the desired product . Another approach includes the use of formaldehyde and a base such as potassium carbonate in a solvent like toluene to facilitate the reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-(1H-Indol-1-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
2-(1H-Indol-1-yl)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Indol-1-yl)-2-methylpropan-1-ol involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in the compound’s biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(1H-Indol-1-yl)-2-methylpropan-1-ol can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
What sets this compound apart is its unique structure, which combines the indole ring with a 2-methylpropan-1-ol group, potentially offering distinct biological and chemical properties .
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-indol-1-yl-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H15NO/c1-12(2,9-14)13-8-7-10-5-3-4-6-11(10)13/h3-8,14H,9H2,1-2H3 |
InChI Key |
BRKFATVKFJXRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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